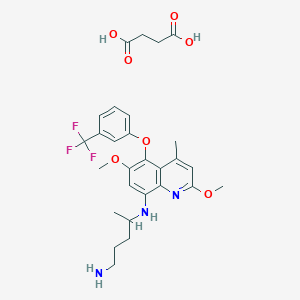
Tafenoquine succinate
概要
説明
Tafenoquine succinate is an antimalarial agent belonging to the 8-aminoquinoline class of compounds. It is used for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum. This compound is effective against both the liver (pre-erythrocytic) and blood (erythrocytic) stages of the malaria parasite, making it a valuable tool in the fight against malaria .
作用機序
Target of Action
Tafenoquine succinate is an antiparasitic agent primarily targeting the Plasmodium species , including P. falciparum and P. vivax . These species are responsible for causing malaria, a disease prevalent in many tropical countries .
Mode of Action
It’s known that tafenoquine is active against both the pre-erythrocytic (liver) and erythrocytic (asexual) forms, as well as the gametocytes of the plasmodium species . The active moiety of Tafenoquine, 5,6 ortho quinone Tafenoquine, appears to undergo redox cycling by P. falciparum, which is upregulated in gametocytes and liver stages .
Biochemical Pathways
Tafenoquine interferes with the growth of parasites in the human body . It is metabolized by several metabolic pathways, including O-demethylation, N-dealkylation, N-oxidation, and oxidative deamination, as well as C-hydroxylation of the 8-aminoalkylamino side .
Pharmacokinetics
Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows for a single treatment to be sufficient . The primary determinant of efficacy is the Tafenoquine dose . Under an Emax model, the currently recommended 300 mg dose in a 60 kg adult (5 mg/kg) results in 70% of the maximal obtainable hypnozoiticidal effect .
Result of Action
Tafenoquine is used for the treatment and prevention of relapse of Vivax malaria in patients 16 years and older . It is effective against the dormant forms of the parasite, known as hypnozoites, which can remain dormant for weeks or even months in the hepatocytes . This dormant form produces ongoing relapses .
Action Environment
The action, efficacy, and stability of Tafenoquine can be influenced by various environmental factors. For instance, the presence of other medications, such as chloroquine, that kill the parasites in the bloodstream can enhance the effectiveness of Tafenoquine . Additionally, the drug’s action can be affected by the patient’s health status, such as the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency, which may lead to red blood cell breakdown .
生化学分析
Biochemical Properties
Tafenoquine succinate interacts with various biomolecules in its role as an antiparasitic agent. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, is redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months . This dormant form produces ongoing relapses .
Molecular Mechanism
The mechanism of action of this compound is not well established but studies have reported a longer and more effective action when compared to primaquine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. It is eliminated slowly and can be given as a single dose for radical cure or as weekly chemoprophylaxis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Tafenoquine dose is the primary determinant of efficacy . Increasing the dose would result in a reduction in the risk of P. vivax recurrence .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .
Transport and Distribution
This compound presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% .
Subcellular Localization
The exact subcellular localization of this compound is not well defined. It is known that it has activity against pre-erythrocytic (liver) and erythrocytic (asexual) forms as well as gametocytes of Plasmodium species .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tafenoquine succinate involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:
Synthesis of 2,6-dimethoxy-4-methylquinoline: This intermediate is prepared through a series of reactions involving the protection of the amino group, introduction of methoxy groups, and cyclization.
Formation of 8-nitro-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline:
Reduction of the nitro group: The nitro group is reduced to an amino group to form 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline.
Formation of this compound: The final step involves the reaction of the aminoquinoline intermediate with succinic acid to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tafenoquine succinate undergoes various chemical reactions, including:
Oxidation: Tafenoquine can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates is reduced to an amino group during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like methanol and trifluoromethylphenol are used under acidic or basic conditions
Major Products: The major products formed from these reactions include various intermediates leading to the final product, this compound .
科学的研究の応用
Tafenoquine succinate has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of 8-aminoquinolines.
Biology: Research focuses on its effects on malaria parasites and its potential use in combination therapies.
Medicine: this compound is used in clinical trials and studies to evaluate its efficacy and safety in malaria prophylaxis and treatment.
Industry: It is used in the development of antimalarial drugs and in the study of drug resistance mechanisms .
類似化合物との比較
- Primaquine
- Chloroquine
- Artemisinin
Tafenoquine succinate stands out due to its long half-life and ability to target both liver and blood stages of the malaria parasite, making it a unique and valuable antimalarial agent.
特性
IUPAC Name |
butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBKFGJRAOXYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106635-80-7 (Parent), 110-15-6 (Parent) | |
| Record name | Tafenoquine succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10910065 | |
| Record name | Tafenoquine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106635-81-8 | |
| Record name | Tafenoquine succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tafenoquine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106635-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFENOQUINE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
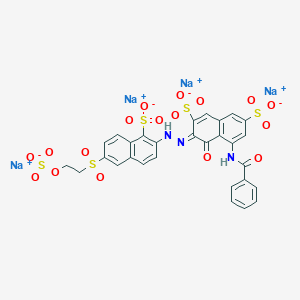
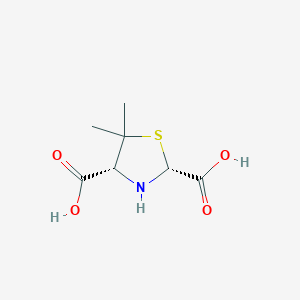
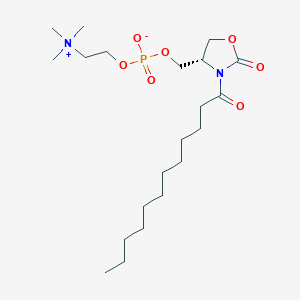
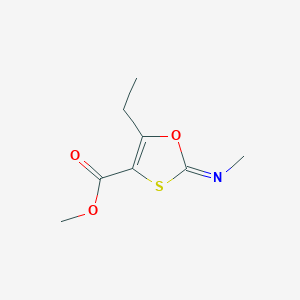
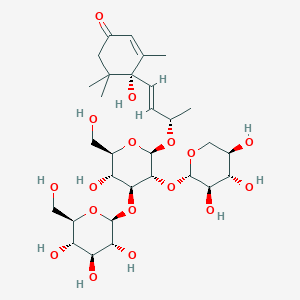

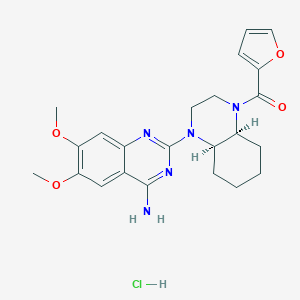
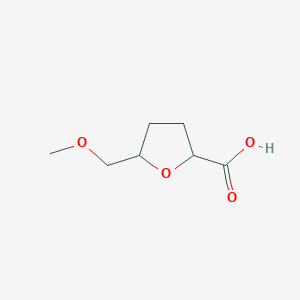
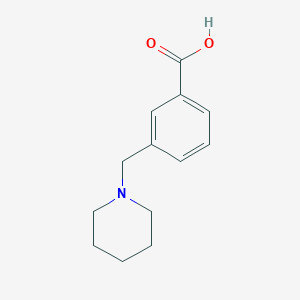
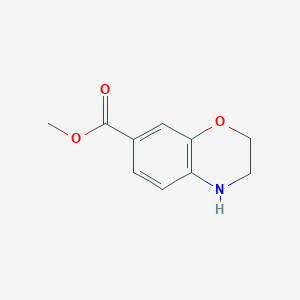
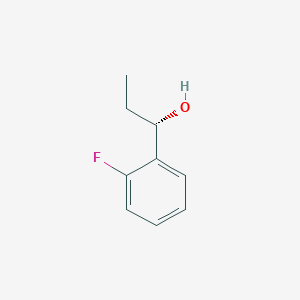
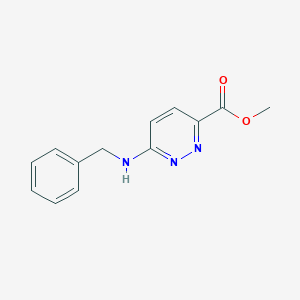
![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

